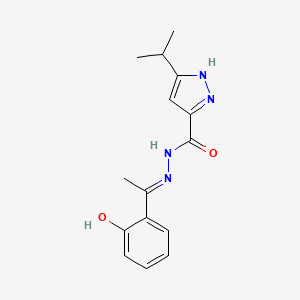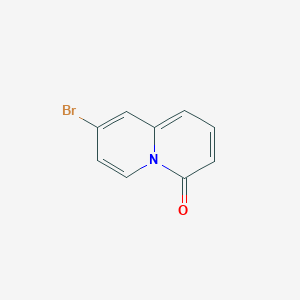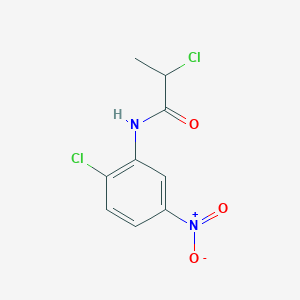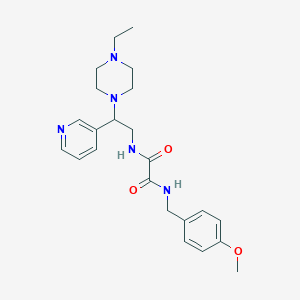
2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Characterization
2-Methyl-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride and related compounds have been investigated for their pharmacological properties. For example, a related compound, PF-04455242, demonstrates potential in treating depression and addiction disorders. This compound is a selective κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs. It has shown efficacy in various animal models, indicating potential for therapeutic applications in mental health and substance abuse treatment (Grimwood et al., 2011).
Crystallographic Characterization
Crystallographic characterization of cathinone derivatives, including those structurally related to this compound, has been conducted. This research aids in understanding the structural properties of new psychoactive substances. Detailed crystallographic data provide insights that are crucial for analytical laboratories in identifying and understanding these compounds (Rojkiewicz et al., 2022).
Synthesis and Development
Research on synthesizing and developing structurally diverse libraries of compounds, including those related to this compound, is significant. Such studies contribute to the generation of new compounds with potential pharmacological applications. For instance, studies on alkylation and ring closure reactions using related compounds have led to the creation of new chemical entities with potential therapeutic applications (Roman, 2013).
Neurotransmitter Reuptake Inhibition
Some analogs of this compound have been studied for their role in neurotransmitter reuptake inhibition. These compounds have shown selective inhibition of dopamine and norepinephrine transporters, which is relevant for potential applications in treating conditions like cocaine abuse (Meltzer et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-12-5-7-14(8-6-12)15(17)13(2)11-16-9-3-4-10-16;/h5-8,13H,3-4,9-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCIMMHTGSWTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole](/img/structure/B2450304.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2450305.png)


![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2450311.png)





